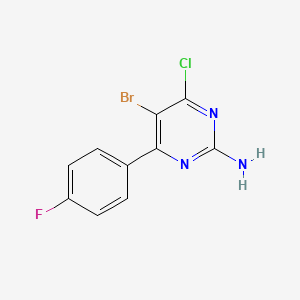
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
描述
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H6BrClFN3 and its molecular weight is 302.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted .
Result of Action
The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This prevents the cells from replicating their DNA and dividing, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .
生物活性
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine, with the CAS number 2092793-20-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure and functional groups suggest a range of possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrClFN3. Its structure includes a bromine atom, a chlorine atom, and a fluorinated phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrClFN3 |
| Molecular Weight | 292.53 g/mol |
| CAS Number | 2092793-20-7 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines.
In a study evaluating the cytotoxic effects on renal carcinoma cell lines (RFX 393), certain derivatives demonstrated notable growth inhibition percentages (GI %) ranging from 66% to over 100% at specific concentrations . The mechanism of action often involves the inhibition of key kinases associated with cancer progression.
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. In vitro studies reveal that related compounds exhibit substantial inhibitory efficacy against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 µM to 1.58 µM . These findings suggest that modifications in the molecular structure can enhance inhibitory potency.
Case Studies
- Renal Carcinoma Study :
- Cell Cycle Analysis :
Antimicrobial Activity
Beyond anticancer properties, some studies have suggested that similar pyrimidine derivatives may possess antimicrobial activity. This broadens the scope of potential applications for compounds like this compound in treating infections alongside cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. The presence of halogens (bromine, chlorine, fluorine) and their positions on the phenyl ring appear to significantly affect the compound's interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (CDK2) | IC50 (TRKA) | GI % (RFX 393) |
|---|---|---|---|
| Compound A | 0.09 µM | 0.23 µM | 112.34 |
| Compound B | 0.22 µM | 0.89 µM | 110.55 |
| Compound C | 1.58 µM | 1.59 µM | 66.02 |
属性
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSXLRWQZBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















